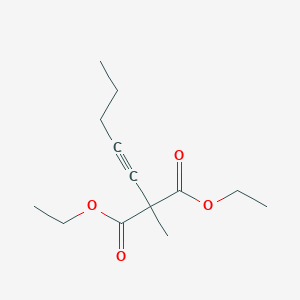
Diethyl methyl(pent-1-yn-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl methyl(pent-1-yn-1-yl)propanedioate is an organic compound that belongs to the class of alkynes and esters It is characterized by the presence of a triple bond between carbon atoms and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(pent-1-yn-1-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as pent-1-yn-1-yl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl(pent-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Scientific Research Applications
Diethyl methyl(pent-1-yn-1-yl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl methyl(pent-1-yn-1-yl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The triple bond and ester groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (diethyl malonate): A precursor in the synthesis of diethyl methyl(pent-1-yn-1-yl)propanedioate.
Dimethyl propanedioate (dimethyl malonate): Similar structure but with methyl ester groups instead of ethyl.
Diethyl butynedioate: Contains a triple bond but differs in the position and length of the carbon chain.
Uniqueness
This compound is unique due to the presence of both a triple bond and ester groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
83067-48-5 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
diethyl 2-methyl-2-pent-1-ynylpropanedioate |
InChI |
InChI=1S/C13H20O4/c1-5-8-9-10-13(4,11(14)16-6-2)12(15)17-7-3/h5-8H2,1-4H3 |
InChI Key |
XTKSFSKCMZRIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(C)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















